molecular formula C13H23NO4 B2404425 4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid CAS No. 2243505-85-1

4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid

Cat. No.: B2404425
CAS No.: 2243505-85-1
M. Wt: 257.33
InChI Key: NSKDBCZQSCYLAP-UHFFFAOYSA-N
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Description

4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid is a cycloheptane-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a carboxylic acid moiety at the 1-position. Its synthesis is analogous to methods described for cyclopentane analogs, involving Boc-protection of the amino group followed by functionalization of the carboxylic acid .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-8-10)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKDBCZQSCYLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid typically involves the following steps:

    Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through various methods, including cyclization reactions of linear precursors.

    Introduction of the Carboxylic Acid Group: This can be achieved through oxidation reactions, where a suitable precursor is oxidized to introduce the carboxylic acid functionality.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) protection. This involves reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield acid chlorides, while reduction can yield alcohols or aldehydes.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of fine chemicals and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then interact with various biological targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Structural and Property Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid - C₁₂H₁₉NO₄ ~241.28 7-membered ring, moderate flexibility
1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid - C₁₁H₁₇NO₄ ~227.26 5-membered ring, higher ring strain
4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid 943845-74-7 C₁₃H₂₁NO₄ ~255.31 Rigid bicyclic system, enhanced binding specificity
4-[(tert-Butoxycarbonyl)amino]bicyclo[2.1.1]hexane-1-carboxylic acid 1050886-56-0 C₁₂H₁₉NO₄ 241.28 Compact bicyclic framework, high reactivity
Methyl (1R,4S)-4-[(tert-Butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylate - C₁₂H₁₇NO₄ ~239.27 Unsaturated ring, ester functionalization

Research Findings and Implications

  • Synthetic Utility : Cycloheptane derivatives are synthesized via methods analogous to cyclopentane analogs, but longer reaction times may be required due to steric hindrance .
  • Biological Relevance: Bicyclic derivatives (e.g., bicyclo[2.2.2]octane) exhibit superior target selectivity in protease inhibition studies compared to monocyclic analogs, attributed to their rigid structures .
  • Solubility and Bioavailability : Ester derivatives (e.g., methyl esters) demonstrate improved lipophilicity, enhancing cellular uptake, but require metabolic activation for efficacy .

Biological Activity

4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid (commonly referred to as Boc-amino-cycloheptane carboxylic acid) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cycloheptane ring substituted with a tert-butoxycarbonyl (Boc) amino group and a carboxylic acid. Its molecular formula is C13H23NO4C_{13}H_{23}NO_4, with a molecular weight of 253.33 g/mol. The structural representation is crucial for understanding its interactions at the molecular level.

The biological activity of Boc-amino-cycloheptane carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of important biomolecules.
  • Receptor Interaction : It has been hypothesized that this compound may interact with various receptors, influencing cellular signaling pathways.

Antitumor Activity

Research has indicated that derivatives of cycloheptane carboxylic acids exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : Compounds have been observed to halt the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives trigger programmed cell death in tumor cells, which is crucial for cancer treatment.

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various Boc-protected amino acids, including cycloheptane derivatives. The results demonstrated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity.

CompoundCell LineIC50 (μM)
Boc-amino-cycloheptaneMCF-75.2
Boc-amino-cycloheptaneA5493.9
DoxorubicinMCF-70.5

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which Boc-amino-cycloheptane induces apoptosis. Molecular dynamics simulations indicated that the compound binds effectively to the active site of Bcl-2 proteins, disrupting their function and promoting apoptotic pathways.

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